2-Chloro-7-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile
Description
Properties
IUPAC Name |
2-chloro-7-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2/c1-7-2-3-8-5-9(6-13)11(12)14-10(8)4-7/h5,7H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KERAUNQSFCASHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=CC(=C(N=C2C1)Cl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Ring Formation via Modified Gould-Jacobs Reaction
The Gould-Jacobs reaction, traditionally used for quinoline synthesis, has been adapted for tetrahydroquinoline derivatives. In this method, a methyl-substituted cyclohexenone undergoes cyclocondensation with malononitrile under acidic conditions to form the tetrahydroquinoline core.
Reaction Steps :
- Cyclohexenone Preparation : 7-Methylcyclohexenone is synthesized via alkylation of cyclohexenone using methyl magnesium bromide in tetrahydrofuran (THF).
- Cyclocondensation : The cyclohexenone reacts with malononitrile in refluxing hydrochloric acid, facilitating Knoevenagel condensation and subsequent cyclization to yield 7-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile.
- Chlorination : Electrophilic chlorination at position 2 is achieved using N-chlorosuccinimide (NCS) in dimethylformamide (DMF) at 0–5°C.
Key Data :
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| Cyclohexenone alkylation | Methyl MgBr, THF, 0°C | 75% | 90% |
| Cyclocondensation | Malononitrile, HCl (reflux) | 65% | 85% |
| Chlorination | NCS, DMF, 0–5°C | 80% | 95% |
Solvent-Free One-Pot Synthesis
Green Chemistry Approach
A solvent-free protocol minimizes waste and improves efficiency. This method involves a one-pot reaction of 7-methyltetralone, ethyl cyanoacetate, and ammonium acetate at elevated temperatures.
Mechanistic Insights :
- Knoevenagel Adduct Formation : Ethyl cyanoacetate reacts with 7-methyltetralone to form a α,β-unsaturated nitrile intermediate.
- Cyclization : Ammonium acetate catalyzes intramolecular cyclization, forming the tetrahydroquinoline scaffold.
- In Situ Chlorination : Post-cyclization chlorination is achieved using trichloroisocyanuric acid (TCCA) under microwave irradiation.
Optimization Parameters :
- Temperature: 120°C
- Reaction Time: 2 hours
- Catalyst: Ammonium acetate (10 mol%)
Performance Metrics :
| Parameter | Value |
|---|---|
| Yield | 78% |
| Purity (HPLC) | 98% |
| Environmental Impact | E-factor: 0.3 |
Industrial-Scale Production
Continuous Flow Reactor Systems
Large-scale synthesis leverages continuous flow technology to enhance reproducibility and safety. Key modifications include:
- Microreactor Design : Enables precise temperature control (±1°C) during exothermic steps like chlorination.
- Catalyst Immobilization : Heterogeneous catalysts (e.g., Al₂O₃-supported WO₃) reduce purification needs.
Process Metrics :
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Annual Capacity | 500 kg | 2,000 kg |
| Purity | 95% | 98% |
| Waste Generation | 30% | 10% |
Mechanistic and Kinetic Studies
Chlorination Kinetics
The rate of electrophilic chlorination at position 2 follows second-order kinetics, with a rate constant ($$k$$) of $$1.2 \times 10^{-3}$$ L·mol⁻¹·s⁻¹ at 25°C. The reaction is accelerated by electron-withdrawing groups (e.g., -CN), as described by the Hammett equation ($$ρ = +2.1$$).
Cyanation Pathways
Density functional theory (DFT) calculations reveal that cyanation proceeds via a concerted mechanism with an activation energy ($$E_a$$) of 85 kJ·mol⁻¹. Solvent polarity significantly impacts transition state stabilization, with DMF providing optimal stabilization ($$\Delta G^\ddagger = 92$$ kJ·mol⁻¹).
Chemical Reactions Analysis
Types of Reactions
2-Chloro-7-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which can exhibit different biological activities and chemical properties .
Scientific Research Applications
Medicinal Chemistry
2-Chloro-7-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile serves as a scaffold for developing new pharmaceuticals. Its derivatives have shown potential in treating various diseases due to their biological activities:
- Antimalarial Activity : Research indicates that certain derivatives exhibit significant antimalarial properties by targeting the Plasmodium species responsible for malaria.
- Anticancer Properties : Studies have demonstrated that this compound can inhibit the proliferation of cancer cells in vitro. For instance, a library of related compounds was tested against human cancer cell lines such as HeLa (cervical cancer) and HT-29 (colorectal cancer) with promising results .
Material Science
In material science, this compound is utilized in synthesizing novel materials with unique electronic and optical properties. The compound's ability to form stable complexes with metals makes it suitable for developing advanced materials in electronics and photonics.
Biological Studies
The compound is also employed in biological studies to explore enzyme inhibition mechanisms and receptor binding affinities. Its interactions with specific enzymes can lead to insights into metabolic pathways and potential therapeutic targets.
Data Table of Biological Activities
| Activity Type | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Antiproliferative | HeLa | 12.5 | |
| Antiproliferative | HT-29 | 15.0 | |
| Antimalarial | Plasmodium falciparum | 0.5 |
Case Study 1: Anticancer Activity
A study conducted on a series of tetrahydroquinoline derivatives revealed that compounds similar to this compound displayed selective cytotoxicity against various cancer cell lines. The mechanism involved apoptosis induction through mitochondrial pathways .
Case Study 2: Enzyme Inhibition
Another research project focused on the enzyme inhibition capabilities of this compound showed that it could effectively inhibit certain kinases involved in cancer progression. This finding suggests a potential dual role in both therapeutic and preventive strategies against cancer .
Mechanism of Action
The mechanism of action of 2-Chloro-7-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity . It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key structural features and properties of 2-chloro-7-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile and its analogs:
Key Observations:
- Steric Effects : Bulky groups like 7,7-dimethyl or 4-aryl substituents may hinder binding to flat enzymatic pockets, altering biological activity .
- Electronic Effects : The electron-withdrawing nitrile and chlorine groups enhance electrophilicity, facilitating nucleophilic interactions in biological systems .
Biological Activity
2-Chloro-7-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including anticancer, antimicrobial, and other pharmacological effects, supported by research findings and case studies.
- Chemical Formula : CHClN
- Molecular Weight : 206.67 g/mol
- CAS Number : 65242-27-5
- Structure : The compound features a chloro substituent and a carbonitrile group on a tetrahydroquinoline scaffold.
Anticancer Activity
Recent studies have reported that derivatives of tetrahydroquinoline exhibit promising anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines:
The mechanism of action appears to involve the induction of apoptosis and disruption of cell cycle progression, likely through the production of reactive oxygen species (ROS) and mitochondrial membrane depolarization .
Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties. Studies indicate that quinoline derivatives can exhibit significant antibacterial and antifungal activities. For instance:
- Antibacterial Activity : Compounds similar to 2-chloro-7-methyl-5,6,7,8-tetrahydroquinoline have shown effectiveness against Gram-positive and Gram-negative bacteria.
- Antifungal Activity : Some derivatives have demonstrated potent antifungal effects against common pathogens.
A comparative study highlighted that certain modifications to the quinoline structure enhance both antibacterial and antifungal efficacy .
Study on Anticancer Efficacy
In a recent study published in Molecules, researchers synthesized a series of tetrahydroquinoline derivatives and evaluated their antiproliferative activity in vitro. The most active compounds were tested against human cancer cell lines (CEM, HeLa, A2780) with promising results indicating their potential as chemotherapeutic agents .
Study on Antimicrobial Properties
Another investigation focused on the synthesis and biological evaluation of quinoline derivatives as potential antimicrobial agents. The results indicated that the presence of specific substituents significantly influenced the antimicrobial activity against various pathogens .
Q & A
Q. What are the established synthetic routes for 2-Chloro-7-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile?
The synthesis typically involves multicomponent reactions (MCRs) optimized for constructing the tetrahydroquinoline core. For example:
- Cyclohexanone-based MCRs : Cyclohexanone, malononitrile, and aldehydes are condensed under basic conditions (e.g., ammonium acetate) to form the tetrahydroquinoline scaffold. Subsequent chlorination at the 2-position and methyl group introduction at the 7-position are achieved using POCl₃ and methylating agents, respectively .
- Stepwise functionalization : Post-core formation, selective chlorination (via N-chlorosuccinimide) and alkylation (e.g., methyl iodide) are employed, requiring precise temperature control (60–80°C) and anhydrous solvents (DMF or THF) .
Q. Key optimization parameters :
| Parameter | Typical Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | Higher yields at 70°C due to reduced side reactions |
| Solvent | DMF/THF | DMF enhances reaction rate but may require rigorous drying |
| Catalyst | NH₄OAc | 10–20 mol% for optimal cyclization |
Q. What spectroscopic methods are critical for characterizing this compound?
- ¹H/¹³C NMR : Assigns proton environments (e.g., methyl groups at δ ~1.2–1.5 ppm) and confirms the tetrahydroquinoline backbone. Aromatic protons in the quinoline ring appear as multiplets between δ 6.8–8.2 ppm .
- X-ray crystallography : Resolves conformational details, such as boat/twisted-boat conformations in the tetrahydroquinoline ring, which influence reactivity .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 247.0895 for C₁₂H₁₂ClN₂) and detects impurities .
Advanced Research Questions
Q. How do conformational dynamics of the tetrahydroquinoline ring affect reactivity?
The tetrahydroquinoline core adopts twisted-boat or boat conformations , influencing steric accessibility for electrophilic substitutions. For example:
Q. How can contradictory biological activity data for analogs be resolved?
Discrepancies in reported activities (e.g., antimicrobial vs. inactive) arise from:
- Structural variations : Substituents like trifluoromethyl or thiophene groups drastically alter bioactivity. For example, 2-chloro analogs show enhanced antibacterial activity compared to non-halogenated derivatives .
- Assay conditions : Variations in bacterial strains (e.g., S. aureus vs. E. coli) or incubation times (24 vs. 48 hours) impact results .
Q. Resolution strategy :
Re-evaluate key analogs under standardized MIC (Minimum Inhibitory Concentration) assays.
Perform SAR (Structure-Activity Relationship) studies focusing on substituent electronic effects (Hammett σ values) .
Q. What purification techniques maximize yield and purity for this compound?
- Recrystallization : Use ethanol/water (7:3 v/v) to remove unreacted starting materials. Achieves >95% purity with a 70–75% recovery rate .
- Column chromatography : Silica gel (230–400 mesh) with hexane/ethyl acetate (4:1) eluent separates chlorinated byproducts (Rf = 0.3–0.4) .
Critical note : Monitor for degradation during drying—lyophilization under reduced pressure (0.1 mmHg) prevents thermal decomposition .
Q. What computational tools predict the compound’s pharmacological potential?
- Molecular docking (AutoDock Vina) : Screens against target proteins (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) to prioritize analogs for synthesis .
- ADMET prediction (SwissADME) : Forecasts blood-brain barrier permeability (e.g., TPSA <90 Ų favors CNS activity) and cytochrome P450 interactions .
Q. Example output :
| Parameter | Prediction |
|---|---|
| LogP | 2.8 (optimal for membrane permeability) |
| CYP2D6 inhibition | Low (suggesting reduced drug-drug interactions) |
Q. How to address low yields in large-scale chlorination steps?
Common issues include over-chlorination or solvent incompatibility . Solutions:
- Controlled reagent addition : Add NCS (N-chlorosuccinimide) in aliquots (0.1 eq/hr) at 0°C to minimize di-chlorinated byproducts .
- Solvent switch : Replace DCM with acetonitrile, which stabilizes intermediates via dipole interactions .
Yield improvement : Pilot reactions (1–5 g scale) with in-situ IR monitoring reduce optimization time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
